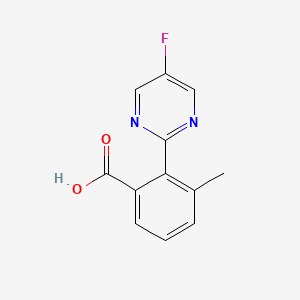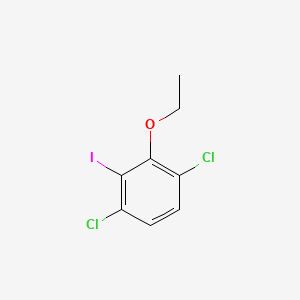
1,4-Dichloro-2-ethoxy-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2-ethoxy-3-iodobenzene is an organic compound with the molecular formula C8H7Cl2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethoxy, and iodine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dichloro-2-ethoxy-3-iodobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route involves the following steps:
Ethoxylation: The substitution of a hydrogen atom with an ethoxy group.
The reaction conditions typically involve the use of catalysts and specific reagents to facilitate each step. For example, the halogenation step may require the use of chlorine gas and a catalyst such as iron(III) chloride. The ethoxylation step may involve the use of ethanol and a strong acid catalyst. The iodination step may require the use of iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reactions are carried out in large reactors under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dichloro-2-ethoxy-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to convert the ethoxy group to an alcohol
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are carried out under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst
Major Products Formed
Substitution Reactions: The major products are substituted benzene derivatives where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation Reactions: The major products are aldehydes or carboxylic acids derived from the oxidation of the ethoxy group.
Reduction Reactions: The major products are dehalogenated benzene derivatives or alcohols derived from the reduction of the ethoxy group
Applications De Recherche Scientifique
1,4-Dichloro-2-ethoxy-3-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine, ethoxy, and iodine groups into other molecules.
Biology: It is used in the study of biological systems to investigate the effects of halogenated benzene derivatives on biological processes.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2-ethoxy-3-iodobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, reacting with nucleophiles in biological systems or chemical reactions. The presence of chlorine, ethoxy, and iodine groups influences the reactivity and selectivity of the compound in these reactions .
Comparaison Avec Des Composés Similaires
1,4-Dichloro-2-ethoxy-3-iodobenzene can be compared with other similar compounds, such as:
1,4-Dichloro-2-iodobenzene: This compound lacks the ethoxy group, making it less reactive in certain substitution reactions.
1,4-Dichloro-2-ethoxybenzene: This compound lacks the iodine atom, affecting its reactivity and selectivity in electrophilic aromatic substitution reactions.
1,4-Dichloro-3-iodobenzene: This compound has a different substitution pattern, influencing its chemical properties and reactivity .
The uniqueness of this compound lies in the combination of chlorine, ethoxy, and iodine groups, which provides a unique set of chemical properties and reactivity patterns that are valuable in various scientific research applications.
Propriétés
Formule moléculaire |
C8H7Cl2IO |
|---|---|
Poids moléculaire |
316.95 g/mol |
Nom IUPAC |
1,4-dichloro-2-ethoxy-3-iodobenzene |
InChI |
InChI=1S/C8H7Cl2IO/c1-2-12-8-6(10)4-3-5(9)7(8)11/h3-4H,2H2,1H3 |
Clé InChI |
KULYAKOTEGILQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1I)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


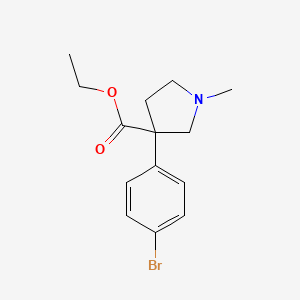
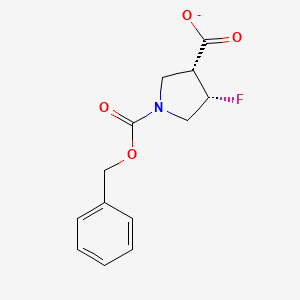
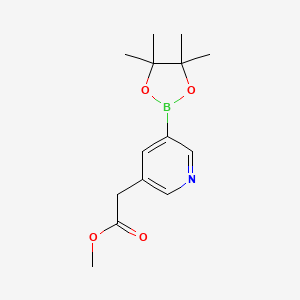
![Racemic-(2S,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate](/img/structure/B14032160.png)


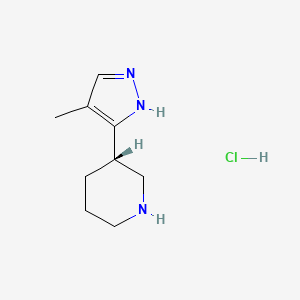
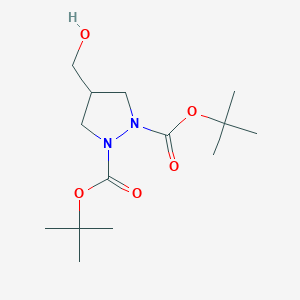

![(1R,3R)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032210.png)
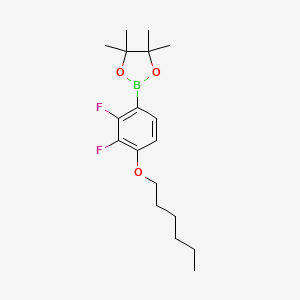
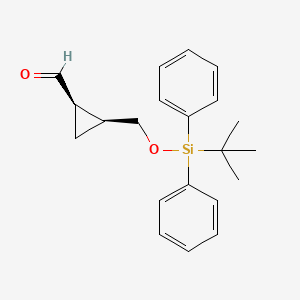
![(2R,4S,5S,6S)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-11-methyl-5-phenylmethoxy-4-(phenylmethoxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B14032223.png)
